N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.
Formation of Benzoxazole Ring: The 2-aminophenol reacts with the aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring.
Hydroxyphenyl Substitution: The benzoxazole derivative is then further reacted with a hydroxyphenyl compound to introduce the hydroxyphenyl group at the 4-position.
Propanamide Formation: Finally, the compound is reacted with 2-methylpropanoyl chloride to form the desired this compound.
Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit various microbial strains and cancer cell lines.
Materials Science: Due to its fluorescent properties, the compound is used in the development of fluorescent probes and sensors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide can be compared with other benzoxazole derivatives such as:
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: This compound also exhibits fluorescent properties and is used in similar applications.
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-(benzyloxy)benzamide: This derivative has been studied for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)16(21)18-11-7-8-12(14(20)9-11)17-19-13-5-3-4-6-15(13)22-17/h3-10,20H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGKMFGFVCAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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